molecular formula C17H16N6O5S B12710818 3-(4,5-Dihydro-3-methyl-4-((4-methyl-2-nitrophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide CAS No. 63899-00-3

3-(4,5-Dihydro-3-methyl-4-((4-methyl-2-nitrophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide

Cat. No.: B12710818
CAS No.: 63899-00-3
M. Wt: 416.4 g/mol
InChI Key: QECWZSQQCHEKBD-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-3-methyl-4-((4-methyl-2-nitrophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide is a complex organic compound with a unique structure that includes a pyrazole ring, a sulphonamide group, and an azo linkage

Preparation Methods

The synthesis of 3-(4,5-Dihydro-3-methyl-4-((4-methyl-2-nitrophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the azo group: The azo linkage is formed by diazotization of an aromatic amine followed by coupling with another aromatic compound.

    Sulphonamide formation:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-(4,5-Dihydro-3-methyl-4-((4-methyl-2-nitrophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, resulting in the reduction of the azo group to amines.

    Substitution: The sulphonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-(4,5-Dihydro-3-methyl-4-((4-methyl-2-nitrophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes and pigments due to its azo linkage, which imparts vivid colors.

Mechanism of Action

The mechanism of action of 3-(4,5-Dihydro-3-methyl-4-((4-methyl-2-nitrophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide involves its interaction with specific molecular targets and pathways. The compound’s sulphonamide group can inhibit certain enzymes by mimicking the structure of the enzyme’s natural substrate. Additionally, the azo linkage can undergo reduction to release active amines, which can interact with various biological targets.

Comparison with Similar Compounds

3-(4,5-Dihydro-3-methyl-4-((4-methyl-2-nitrophenyl)azo)-5-oxo-1H-pyrazol-1-yl)benzenesulphonamide can be compared with other similar compounds such as:

    Sulphonamides: These compounds share the sulphonamide group and are known for their antimicrobial properties.

    Azo compounds: These compounds contain the azo linkage and are widely used as dyes and pigments.

    Pyrazoles: Compounds with the pyrazole ring are studied for their diverse biological activities.

Properties

CAS No.

63899-00-3

Molecular Formula

C17H16N6O5S

Molecular Weight

416.4 g/mol

IUPAC Name

3-[3-methyl-4-[(4-methyl-2-nitrophenyl)diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonamide

InChI

InChI=1S/C17H16N6O5S/c1-10-6-7-14(15(8-10)23(25)26)19-20-16-11(2)21-22(17(16)24)12-4-3-5-13(9-12)29(18,27)28/h3-9,16H,1-2H3,(H2,18,27,28)

InChI Key

QECWZSQQCHEKBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=NC2C(=NN(C2=O)C3=CC(=CC=C3)S(=O)(=O)N)C)[N+](=O)[O-]

Origin of Product

United States

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